Tetracycline hydrate 99

概要

説明

Tetracycline hydrate 99% is a broad-spectrum antibiotic belonging to the tetracycline class. It is widely used in both human and veterinary medicine to treat a variety of bacterial infections. The compound is known for its ability to inhibit protein synthesis in bacteria, making it effective against a wide range of bacterial pathogens .

準備方法

Synthetic Routes and Reaction Conditions

Tetracycline hydrate 99% can be synthesized through a series of chemical reactions starting from basic organic compounds. One common synthetic route involves the cyclization of a polyketide chain, followed by a series of oxidation and reduction reactions to form the tetracycline core structure. The final step involves the hydration of the compound to form tetracycline hydrate .

Industrial Production Methods

Industrial production of this compound% typically involves fermentation processes using specific strains of Streptomyces bacteria. These bacteria naturally produce tetracycline, which is then extracted and purified through a series of chemical processes to achieve the desired purity level of 99% .

化学反応の分析

Types of Reactions

Tetracycline hydrate 99% undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its efficacy or reduce its side effects .

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate are used to oxidize tetracycline hydrate.

Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups within the compound.

Substitution: Halogenation reactions using reagents like chlorine or bromine can introduce halogen atoms into the tetracycline structure.

Major Products Formed

The major products formed from these reactions include various tetracycline derivatives, which may have enhanced antibacterial properties or reduced toxicity .

科学的研究の応用

Medical Applications

Tetracycline hydrate 99% is extensively used in treating a range of bacterial infections, including:

- Rocky Mountain spotted fever

- Typhus fever

- Q fever

- Chlamydial infections

- Acne vulgaris

It has also been investigated for its potential in combination therapies, particularly for conditions resistant to other antibiotics. In clinical settings, tetracycline and its derivatives have been labeled with radioisotopes like technetium-99m for imaging infectious lesions, demonstrating its utility beyond mere antibacterial applications .

Environmental Studies

Recent studies have highlighted the impact of tetracycline pollution on aquatic environments. Research indicates that tetracycline can inhibit algal growth at concentrations as low as 0.25 mg/L, leading to significant ecological consequences. The compound has been shown to alter the gut microbiota of fish, increasing antibiotic resistance in certain species and affecting their behavior and metabolic processes .

Biochemical Research

This compound% serves as a model compound in studies focusing on antibiotic synthesis and degradation. It is used to explore bacterial resistance mechanisms and the biochemical pathways involved in protein synthesis inhibition. Furthermore, it plays a role in the development of new antibiotic formulations and drug delivery systems, showcasing its importance in pharmaceutical research .

Industrial Applications

In industrial settings, this compound% is employed in the formulation of new antibiotics and therapeutic agents. Its high purity level ensures consistent efficacy and minimizes side effects, making it a preferred choice for pharmaceutical companies aiming to develop reliable antibiotic therapies .

Case Study 1: Treatment Efficacy in Bacterial Infections

A study published in DrugBank examined the effectiveness of this compound% against various bacterial strains, including those resistant to penicillin. The findings indicated that tetracycline remains a viable alternative for treating infections caused by Bordetella pertussis and Chlamydia trachomatis, highlighting its continued relevance in modern medicine .

Case Study 2: Environmental Impact Assessment

Research conducted on the effects of tetracycline on freshwater ecosystems revealed that exposure can lead to significant alterations in algal communities and fish behavior. The study found that concentrations above 5 mg/L resulted in structural changes within algal cells and increased resistance genes among gut bacteria of fish exposed to tetracycline . This underscores the need for careful regulation of tetracycline use to mitigate environmental risks.

Case Study 3: Development of Novel Antibiotic Formulations

A recent investigation into third-generation tetracyclines demonstrated enhanced antibacterial properties against resistant pathogens such as Staphylococcus aureus and Escherichia coli. These advancements suggest that modifications to the tetracycline structure can lead to more effective treatments for serious infections .

作用機序

Tetracycline hydrate 99% exerts its effects by binding to the 30S ribosomal subunit of bacteria, thereby inhibiting the binding of aminoacyl-tRNA to the mRNA-ribosome complex. This action prevents the addition of new amino acids to the growing peptide chain, effectively halting protein synthesis. The compound also binds to the bacterial 50S ribosomal subunit, which may alter the cytoplasmic membrane and cause intracellular components to leak from bacterial cells .

類似化合物との比較

Similar Compounds

- Minocycline hydrochloride

- Doxycycline hyclate

- Oxytetracycline hydrochloride

- Chlortetracycline

Uniqueness

Tetracycline hydrate 99% is unique due to its high purity level, which ensures consistent efficacy and reduced side effects. Compared to other tetracyclines, it has a broader spectrum of activity and is effective against a wider range of bacterial pathogens .

生物活性

Tetracycline hydrate 99% is a broad-spectrum antibiotic that belongs to the tetracycline class, widely utilized in both human and veterinary medicine for treating various bacterial infections. Its biological activity primarily hinges on its ability to inhibit protein synthesis in bacteria, making it effective against a range of bacterial pathogens. This article explores the biological activity of this compound%, focusing on its mechanism of action, resistance mechanisms, and relevant research findings.

Tetracycline exerts its antibacterial effects by targeting the bacterial ribosome. It binds reversibly to the 30S ribosomal subunit , obstructing the binding of aminoacyl-tRNA to the mRNA-ribosome complex, which halts protein synthesis. Additionally, tetracycline can interact with the 50S ribosomal subunit , potentially altering the bacterial cytoplasmic membrane and leading to leakage of intracellular components .

The detailed mechanism can be summarized as follows:

- Binding : Tetracycline diffuses through porin channels in the bacterial membrane and binds to the 30S ribosomal subunit.

- Inhibition : It prevents the association of aminoacyl-tRNA with the ribosomal acceptor (A) site, thereby inhibiting translation .

- Bacteriostatic vs. Bactericidal : While tetracyclines are generally considered bacteriostatic, some studies indicate organism-specific bactericidal activity under certain conditions .

Resistance Mechanisms

Bacterial resistance to tetracyclines has emerged as a significant concern. Several mechanisms have been identified, including:

- Efflux Pumps : Bacteria can expel tetracyclines through efflux pumps, reducing intracellular concentrations .

- Ribosomal Protection Proteins (RPPs) : These proteins can bind to ribosomes and protect them from tetracycline's inhibitory effects .

- Enzymatic Inactivation : Certain bacteria produce enzymes that chemically modify and inactivate tetracyclines, leading to resistance .

Case Studies and Research Findings

Research has extensively explored the biological activity of this compound%. Below are notable findings from recent studies:

Applications in Medicine and Industry

This compound% is not only pivotal in treating infections but also plays a role in:

- Research : Used as a model compound for studying antibiotic synthesis and degradation mechanisms.

- Combination Therapies : Investigated for potential synergistic effects when combined with other antibiotics.

- Environmental Remediation : Recent studies have explored engineered enzymes capable of degrading tetracyclines, highlighting their potential for environmental applications .

特性

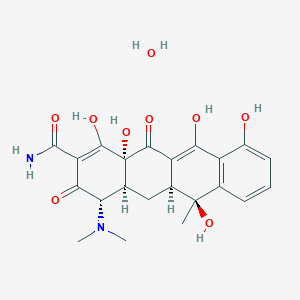

IUPAC Name |

(4S,4aS,5aS,6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carboxamide;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O8.H2O/c1-21(31)8-5-4-6-11(25)12(8)16(26)13-9(21)7-10-15(24(2)3)17(27)14(20(23)30)19(29)22(10,32)18(13)28;/h4-6,9-10,15,25-26,29,31-32H,7H2,1-3H3,(H2,23,30);1H2/t9-,10-,15-,21+,22-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMQIUMJFMSWJBO-FMZCEJRJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2CC3C(C(=O)C(=C(C3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@H]2C[C@H]3[C@@H](C(=O)C(=C([C@]3(C(=O)C2=C(C4=C1C=CC=C4O)O)O)O)C(=O)N)N(C)C)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26N2O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

462.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。